

# An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-3-sulfamoylbenzoic acid

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This technical guide provides a comprehensive overview of **4-Chloro-3-sulfamoylbenzoic acid**, a key chemical intermediate in the pharmaceutical industry. This document details its chemical synonyms and identifiers, physicochemical properties, synthesis and purification protocols, and its role in biological signaling pathways.

## Chemical Synonyms and Identifiers

A variety of names and identifiers are used to refer to **4-Chloro-3-sulfamoylbenzoic acid** in scientific literature and chemical databases. The following table summarizes the most common synonyms and reference numbers.

Identifier Type	Identifier
IUPAC Name	4-chloro-3-sulfamoylbenzoic acid[1]
CAS Number	1205-30-7[1]
EC Number	214-882-1[1]
PubChem CID	14568[1]
UNII	Q45HDN52UH[1]
MeSH Entry Term	sulfamido-3-chlorobenzoic acid[1]
Alternative Names	3-(Aminosulfonyl)-4-chlorobenzoic acid[1][2]
	3-Sulfamoyl-4-chlorobenzoic acid[1]
	4-Chloro-3-(aminosulfonyl)benzoic acid
	4-Chloro-5-sulfamoylbenzoic acid[1]
	Benzoic acid, 3-(aminosulfonyl)-4-chloro-[1]

## Physicochemical and Biological Data

The following table presents key quantitative data for **4-Chloro-3-sulfamoylbenzoic acid**, including its physicochemical properties and biological activity.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>4</sub> S[1]
Molecular Weight	235.64 g/mol [3]
Melting Point	256-258 °C[3]
Appearance	White to off-white solid[4]
pKa	3.44 ± 0.10 (Predicted)[4]
h-NTPDase1 Inhibition (IC <sub>50</sub> )	2.88 ± 0.13 µM (for a derivative)
h-NTPDase2 Inhibition (IC <sub>50</sub> )	Sub-micromolar (for derivatives)
h-NTPDase3 Inhibition (IC <sub>50</sub> )	0.72 ± 0.11 µM (for a derivative)
h-NTPDase8 Inhibition (IC <sub>50</sub> )	0.28 ± 0.07 µM (for a derivative)

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Chloro-3-sulfamoylbenzoic acid** are crucial for its application in research and development.

### Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This protocol describes a common method for the synthesis of **4-Chloro-3-sulfamoylbenzoic acid** starting from p-chlorobenzoic acid.

Materials:

- p-Chlorobenzoic acid
- Chlorosulfonic acid
- Concentrated ammonia water
- Hydrochloric acid (HCl)
- Activated carbon

- Ice

Procedure:

- Chlorosulfonation: In a suitable reactor, carefully add chlorosulfonic acid. While stirring, gradually add p-chlorobenzoic acid, maintaining the temperature below 40°C.
- After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours to complete the reaction.
- Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.
- Filter the crude product and wash it with cold water to remove residual chlorosulfonic acid.
- Amination: Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C.
- Stir the mixture for several hours at 30°C.
- Decolorization and Precipitation: Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the solution.
- Cool the mixture and filter to remove the activated carbon.
- Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, **4-chloro-3-sulfamoylbenzoic acid**, as a white solid.
- Purification: Filter the precipitated solid, wash with water, and dry under vacuum.<sup>[1]</sup>

## Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol-water mixture.

Procedure:

- Dissolve the crude **4-Chloro-3-sulfamoylbenzoic acid** in a minimum amount of hot solvent.

- If necessary, hot filter the solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.

## Analytical Methods

The purity and identity of **4-Chloro-3-sulfamoylbenzoic acid** can be confirmed using various analytical techniques.

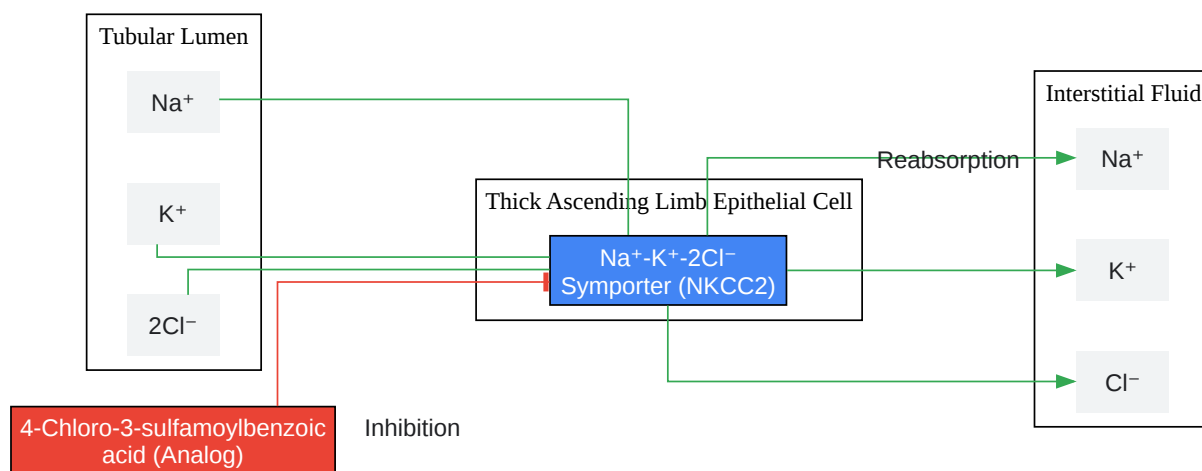
- High-Performance Liquid Chromatography (HPLC): A common method for assessing purity. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient and a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the chemical structure of the compound.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.<sup>[5]</sup>

## Signaling Pathways and Mechanisms of Action

**4-Chloro-3-sulfamoylbenzoic acid** is a versatile molecule with activities related to loop diuretics and as an inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).

### Mechanism of Action as a Loop Diuretic Analog

As a sulfonamide derivative, **4-Chloro-3-sulfamoylbenzoic acid** is structurally related to loop diuretics. These diuretics act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the  $\text{Na}^+ - \text{K}^+ - 2\text{Cl}^-$  symporter (NKCC2), which is responsible for reabsorbing these ions from the tubular fluid. By blocking this transporter, loop diuretics increase the excretion of  $\text{Na}^+$ ,  $\text{K}^+$ ,  $\text{Cl}^-$ , and water, leading to a potent diuretic effect.

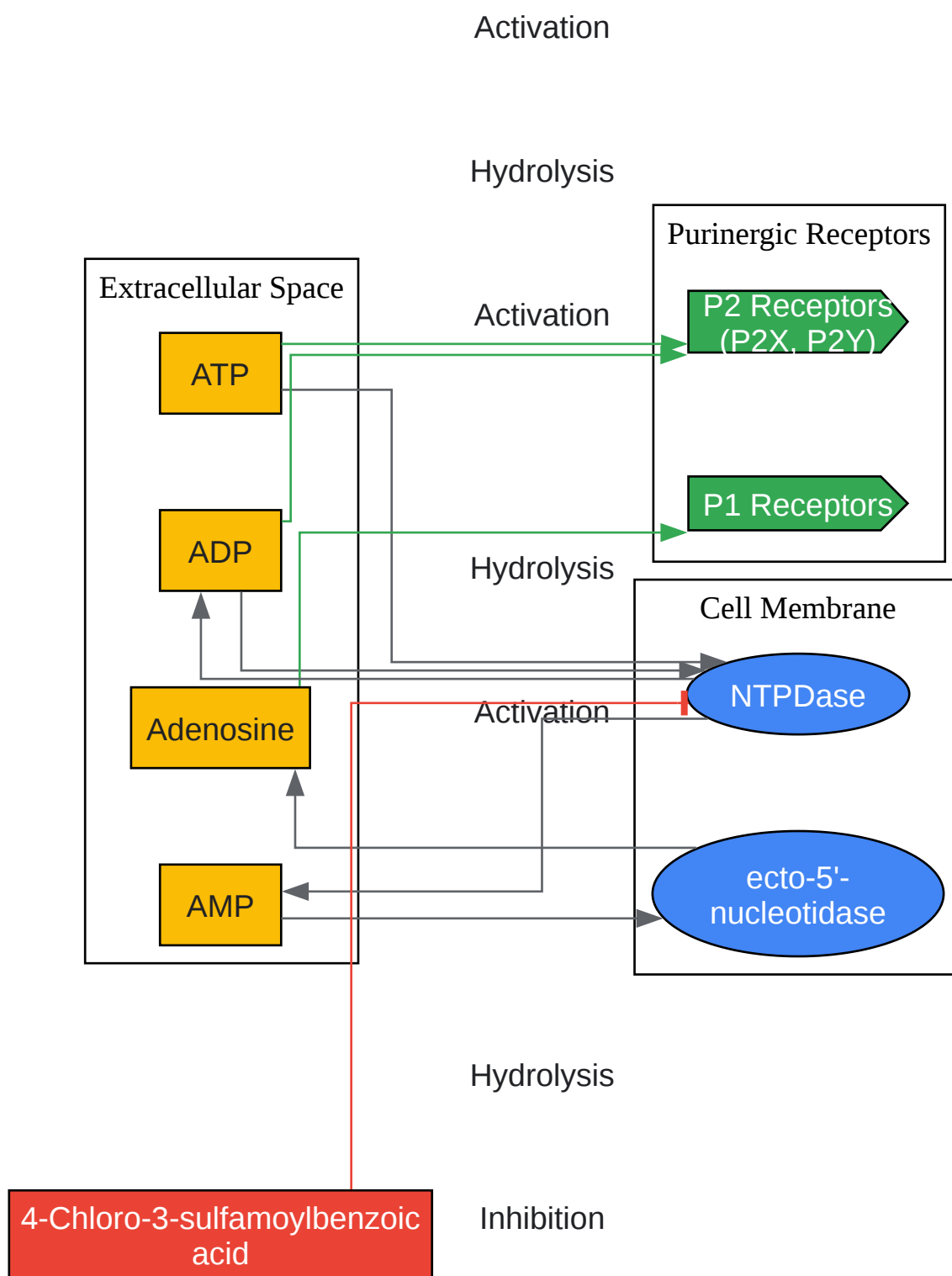


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Caption: Mechanism of action of loop diuretic analogs.

## Inhibition of Purinergic Signaling via NTPDases

Extracellular nucleotides like ATP and ADP play crucial roles in cell-to-cell communication through purinergic signaling. Their signaling is terminated by ectonucleotidases, including the NTPDase family, which hydrolyze these molecules. **4-Chloro-3-sulfamoylbenzoic acid** and its derivatives have been shown to inhibit NTPDases. This inhibition leads to an accumulation of extracellular ATP and ADP, prolonging their signaling effects. This mechanism is a target for therapeutic intervention in conditions such as thrombosis, inflammation, and cancer.[6]



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Caption: Inhibition of NTPDase in the purinergic signaling pathway.

This guide provides foundational information for professionals working with **4-Chloro-3-sulfamoylbenzoic acid**. For further details on specific applications and safety handling, consulting the primary literature and safety data sheets is recommended.

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Address: 3281 E Guasti Rd  
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